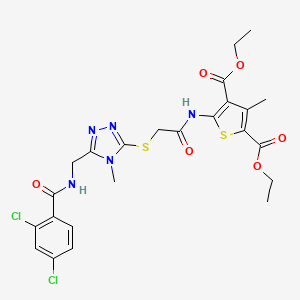![molecular formula C24H30N4O6S2 B2773812 ethyl 2-(4-(azepan-1-ylsulfonyl)benzamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate CAS No. 449782-31-4](/img/structure/B2773812.png)
ethyl 2-(4-(azepan-1-ylsulfonyl)benzamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 2-(4-(azepan-1-ylsulfonyl)benzamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a useful research compound. Its molecular formula is C24H30N4O6S2 and its molecular weight is 534.65. The purity is usually 95%.
BenchChem offers high-quality ethyl 2-(4-(azepan-1-ylsulfonyl)benzamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 2-(4-(azepan-1-ylsulfonyl)benzamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis and Mechanistic Studies
Research efforts have focused on the synthesis and mechanistic understanding of structurally related compounds, showcasing the importance of these molecules in advancing synthetic chemistry methods. For instance, Zhu et al. (2003) demonstrated an expedient phosphine-catalyzed [4 + 2] annulation process to synthesize highly functionalized tetrahydropyridines, highlighting a novel approach to constructing complex heterocyclic systems which could be relevant for the synthesis pathways of similarly complex molecules (Zhu, Lan, & Kwon, 2003).
Molecular Hybridization and Antituberculosis Activity
In the realm of medicinal chemistry, the design and synthesis of molecules through molecular hybridization techniques have shown promising biological activities. Jeankumar et al. (2013) highlighted the creation of thiazole-aminopiperidine hybrid analogues as potent Mycobacterium tuberculosis GyrB inhibitors, demonstrating the potential therapeutic applications of complex heterocyclic molecules in addressing infectious diseases (Jeankumar et al., 2013).
Advanced Material Synthesis
On the materials science front, the development of metal–organic frameworks (MOFs) utilizing carboxylate-assisted ethylamide linkers, as explored by Sun et al. (2012), indicates the versatility of carboxylate derivatives in constructing novel materials with potential applications in catalysis, gas storage, and separation technologies (Sun et al., 2012).
Pharmacological Applications
The synthesis and pharmacological evaluation of related compounds have been a significant area of interest. Compounds structurally related to "ethyl 2-(4-(azepan-1-ylsulfonyl)benzamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate" have been synthesized and assessed for various biological activities, including anti-inflammatory, antiradical, and vasodilation properties, underscoring the potential of such molecules in drug development processes (Zykova et al., 2016).
properties
IUPAC Name |
ethyl 2-[[4-(azepan-1-ylsulfonyl)benzoyl]amino]-3-carbamoyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N4O6S2/c1-2-34-24(31)27-14-11-18-19(15-27)35-23(20(18)21(25)29)26-22(30)16-7-9-17(10-8-16)36(32,33)28-12-5-3-4-6-13-28/h7-10H,2-6,11-15H2,1H3,(H2,25,29)(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMOXXOBHRDDBAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N4O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-(4-(azepan-1-ylsulfonyl)benzamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-((3-cyclopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(4-methylbenzyl)acetamide](/img/structure/B2773735.png)
![[3-(Piperidine-1-carbonyl)phenyl]methanamine](/img/structure/B2773737.png)




![N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2773744.png)



